2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an acetonitrile group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile typically involves the reaction of 4-chloro-6-methylpyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2nd position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The chloro group at the 4th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, forming imines or amines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Pyrimidines: Formed through nucleophilic substitution.
Imines and Amines: Formed through addition reactions with the nitrile group.
Scientific Research Applications
2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives are effective.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with an amino group instead of the acetonitrile group.
2,4-Dichloro-6-methylpyrimidine: Contains an additional chloro group at the 2nd position.
4-Chloro-6-methoxypyrimidine: Contains a methoxy group instead of the methyl group.
Uniqueness: 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of chloro, methyl, and acetonitrile groups provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
CAS No. |
63155-25-9 |
---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.